Cas no 2171958-85-1 (2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde)

2-Fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde is a fluorinated benzaldehyde derivative featuring a unique 1-methylcyclopropylphenyl substituent. This compound is of interest in synthetic organic chemistry due to its structural complexity, combining an electron-withdrawing fluorine atom with a sterically hindered cyclopropyl group. The aldehyde functional group provides a versatile handle for further derivatization, making it valuable in the synthesis of pharmaceuticals, agrochemicals, or advanced materials. Its rigid cyclopropyl moiety may enhance metabolic stability in bioactive molecules, while the fluorine atom can influence electronic properties and binding interactions. The compound's distinct substitution pattern offers opportunities for selective transformations in multi-step syntheses.
2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde structure
2171958-85-1 structure
商品名:2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde
CAS番号:2171958-85-1
MF:C17H15FO
メガワット:254.298808336258
CID:5949377
PubChem ID:165531675

2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde
    • 2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
    • 2171958-85-1
    • EN300-1586629
    • インチ: 1S/C17H15FO/c1-17(9-10-17)13-7-5-12(6-8-13)14-3-2-4-16(18)15(14)11-19/h2-8,11H,9-10H2,1H3
    • InChIKey: PAAPEGSKFAKJKO-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CC(=C1C=O)C1C=CC(=CC=1)C1(C)CC1

計算された属性

  • せいみつぶんしりょう: 254.110693260g/mol
  • どういたいしつりょう: 254.110693260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 328
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 17.1Ų

2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1586629-0.5g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
0.5g
$1289.0 2023-06-05
Enamine
EN300-1586629-1.0g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
1g
$1343.0 2023-06-05
Enamine
EN300-1586629-2.5g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
2.5g
$2631.0 2023-06-05
Enamine
EN300-1586629-5000mg
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
5000mg
$3273.0 2023-09-24
Enamine
EN300-1586629-10000mg
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
10000mg
$4852.0 2023-09-24
Enamine
EN300-1586629-5.0g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
5g
$3894.0 2023-06-05
Enamine
EN300-1586629-0.1g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
0.1g
$1183.0 2023-06-05
Enamine
EN300-1586629-0.05g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
0.05g
$1129.0 2023-06-05
Enamine
EN300-1586629-0.25g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
0.25g
$1235.0 2023-06-05
Enamine
EN300-1586629-10.0g
2-fluoro-6-[4-(1-methylcyclopropyl)phenyl]benzaldehyde
2171958-85-1
10g
$5774.0 2023-06-05

2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde 関連文献

2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 2171958-85-1 and Product Name: 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde

The compound with the CAS number 2171958-85-1 and the product name 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this benzaldehyde derivative incorporates a fluoro substituent at the 2-position and a 4-(1-methylcyclopropyl)phenyl group at the 6-position, which contribute to its distinct reactivity and biological activity.

Recent research has highlighted the importance of fluorine-containing aromatic compounds in the development of novel therapeutic agents. The presence of a fluoro atom in the molecule enhances its metabolic stability and binding affinity to biological targets, making it an attractive scaffold for drug design. Specifically, the fluoro group can modulate electronic properties and influence interactions with enzymes and receptors, thereby fine-tuning pharmacological activity. This feature has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory drugs.

The 1-methylcyclopropyl substituent in the 4-(1-methylcyclopropyl)phenyl group adds another layer of complexity to the compound's chemical behavior. This bulky side chain can sterically hinder interactions at certain binding sites while simultaneously enhancing selectivity for other targets. Such structural features are particularly valuable in medicinal chemistry, where optimizing both potency and selectivity is crucial for developing safe and effective drugs. The combination of these substituents in 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde makes it a promising candidate for further investigation.

In recent years, there has been growing interest in exploring novel benzaldehyde derivatives as pharmacophores. Benzaldehyde-based compounds have shown significant promise in various therapeutic areas due to their ability to interact with a wide range of biological targets. The structural motif of 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde aligns well with this trend, offering a versatile platform for drug discovery. Researchers have leveraged its unique chemical properties to develop inhibitors targeting enzymes involved in disease pathways, including kinases and proteases.

One of the most compelling aspects of this compound is its potential as a lead molecule for further derivatization. The presence of reactive sites such as the aldehyde group allows for facile functionalization, enabling chemists to modify its structure and optimize its pharmacological profile. This flexibility has been exploited in several synthetic strategies aimed at generating novel analogs with enhanced efficacy and reduced toxicity. For instance, researchers have explored condensation reactions involving this benzaldehyde derivative to produce Schiff bases, which have shown promising biological activities.

The role of computational chemistry in studying compounds like 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde cannot be overstated. Advanced computational methods, including molecular docking and quantum mechanical calculations, have provided valuable insights into their interactions with biological targets. These studies have helped elucidate key binding modes and identify critical residues involved in receptor recognition. Such information is invaluable for guiding medicinal chemistry efforts aimed at improving drug candidates.

Furthermore, the synthesis of this compound exemplifies the growing sophistication of organic synthesis techniques. Modern methodologies have enabled chemists to construct complex molecular architectures with high precision and yield. The synthesis of 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde involves multi-step processes that highlight the interplay between traditional organic reactions and modern catalytic systems. These advancements have not only streamlined production but also opened new avenues for exploring structural diversity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a suitable candidate for use in agrochemicals, materials science, and other industrial applications. For instance, derivatives of benzaldehyde have been investigated for their role as flavoring agents and fragrances due to their pleasant aromatic profiles. Additionally, fluorinated aromatic compounds are increasingly being used in advanced materials due to their stability and electronic properties.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-fluoro-6-4-(1-methylcyclopropyl)phenylbenzaldehyde will play an integral role in addressing unmet medical needs. The combination of structural innovation, computational modeling, and synthetic advancements positions this benzaldehyde derivative as a cornerstone of modern drug discovery efforts. Future studies are likely to explore its potential in treating a variety of diseases by targeting key molecular pathways.

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